

evolutionary relationship of alanopine dehydrogenase to other opine dehydrogenases

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Evolutionary Crossroads: Alanopine Dehydrogenase and its Opine Dehydrogenase Kin

A comparative guide to the evolutionary and functional landscape of opine dehydrogenases, for researchers, scientists, and drug development professionals.

The opine dehydrogenase (ODH) family presents a fascinating case study in molecular evolution, where enzyme function appears to be secondary to the evolutionary history of the organism. This guide delves into the evolutionary relationship of **alanopine** dehydrogenase (ALPDH) to its fellow opine dehydrogenases, such as octopine dehydrogenase (OCDH), strombine dehydrogenase (STRDH), and tauropine dehydrogenase (TAUDH). These enzymes play a crucial role in maintaining redox balance in various marine invertebrates, particularly during periods of anaerobic metabolism. Understanding their evolutionary divergence and functional similarities is pivotal for fields ranging from comparative biochemistry to the development of novel enzymatic tools.

Quantitative Comparison of Opine Dehydrogenases

The functional characteristics of opine dehydrogenases, while sharing a common catalytic mechanism, exhibit variations in substrate affinity and molecular size. These differences are often tissue-specific and reflect the metabolic needs of the organism. The following table



summarizes key quantitative data for **alanopine** dehydrogenase and other representative opine dehydrogenases from different marine invertebrate species.

Enzyme Name	Species	Tissue	Molecular Weight (Da)	Apparent Km (Pyruvate) (mM)	Apparent Km (Amino Acid Substrate) (mM)	Amino Acid Substrate
Alanopine Dehydroge nase	Strombus luhuanus[1][2]	Pedal Retractor Muscle	~42,000	Similar to OCDH	-	L-Alanine, Glycine
Octopine Dehydroge nase	Strombus luhuanus[1][2][3]	Pedal Retractor Muscle	~39,000	Similar to ALPDH	-	L-Arginine
Alanopine Dehydroge nase	Mercenaria mercenaria	Gill	-	0.38 ± 0.05	28 ± 2.1	L-Alanine
Strombine Dehydroge nase	Mercenaria mercenaria	Foot Muscle	-	0.32 ± 0.04	173 ± 1.3	Glycine
Strombine Dehydroge nase	Meretrix lusoria	Foot Muscle	~46,000	-	-	L-Alanine, Glycine

Experimental Protocols

The characterization and comparison of opine dehydrogenases rely on a set of fundamental biochemical and molecular biology techniques. Below are detailed methodologies for key experiments cited in the study of these enzymes.

Opine Dehydrogenase Activity Assay



This protocol outlines a spectrophotometric method to determine the activity of opine dehydrogenases by measuring the rate of NADH oxidation.

Principle: The enzymatic reaction involves the reductive condensation of pyruvate and an amino acid to form an opine, a process that is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, characteristic of NADH, is monitored to quantify enzyme activity.

Materials:

- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes
- Enzyme extract or purified enzyme solution
- Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0)
- Pyruvate solution (e.g., 2 mM final concentration)
- NADH solution (e.g., 0.1 mM final concentration)
- Amino acid substrate solution (e.g., 100-800 mM L-alanine or glycine, depending on the enzyme and tissue)
- Distilled water

Procedure:

- Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate, and the specific amino acid substrate.
- Add the NADH solution to the reaction mixture.
- Equilibrate the mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding a small volume of the enzyme extract.



- Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes).
- The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
- One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NADH per minute under the specified conditions.

cDNA Cloning and Sequencing of Opine Dehydrogenase Genes

This protocol describes the general steps involved in isolating and sequencing the cDNA encoding for an opine dehydrogenase.

Principle: Messenger RNA (mRNA) from a specific tissue is reverse transcribed into complementary DNA (cDNA), which is then cloned into a vector for amplification and sequencing. This allows for the determination of the amino acid sequence of the protein.

Materials:

- Tissue sample (e.g., muscle tissue from a marine invertebrate)
- RNA extraction kit
- Reverse transcriptase
- Oligo(dT) primers
- DNA polymerase for PCR
- Gene-specific primers (if available) or degenerate primers based on conserved regions
- Cloning vector (e.g., plasmid)
- DNA ligase
- Competent bacterial cells (e.g., E. coli)



DNA sequencing reagents and equipment

Procedure:

- RNA Isolation: Extract total RNA from the tissue sample using a commercial kit or a standard protocol like the guanidinium thiocyanate-phenol-chloroform method.
- mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) cellulose chromatography, which specifically binds to the poly(A) tail of eukaryotic mRNAs.
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and oligo(dT) primers.
- Second-Strand cDNA Synthesis: Synthesize the complementary second strand of DNA using DNA polymerase I and RNase H.
- cDNA Amplification (PCR): Amplify the opine dehydrogenase cDNA using PCR. If the sequence is unknown, degenerate primers designed from conserved regions of other opine dehydrogenases can be used. For known sequences, specific primers are employed.
- Cloning: Ligate the amplified cDNA fragments into a suitable cloning vector.
- Transformation: Introduce the recombinant vectors into competent bacterial cells.
- Screening and Sequencing: Select colonies containing the desired cDNA insert and sequence the insert to determine the nucleotide sequence of the opine dehydrogenase gene.

Phylogenetic Analysis of Opine Dehydrogenase Sequences

This protocol provides a general workflow for constructing a phylogenetic tree to visualize the evolutionary relationships between different opine dehydrogenases.

Principle: Amino acid or nucleotide sequences of different opine dehydrogenases are aligned to identify conserved and variable regions. A phylogenetic tree is then constructed based on the sequence similarities, illustrating the evolutionary divergence of the enzymes.



Materials:

- Amino acid or nucleotide sequences of various opine dehydrogenases obtained from databases (e.g., GenBank) or from sequencing experiments.
- Multiple sequence alignment software (e.g., ClustalW, MAFFT).
- Phylogenetic analysis software (e.g., MEGA, PHYLIP).

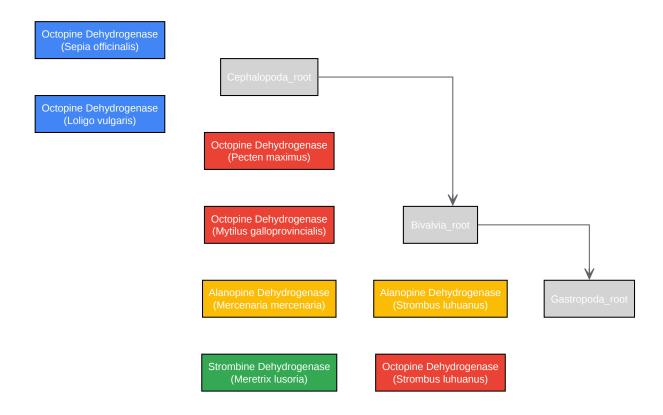
Procedure:

- Sequence Retrieval: Obtain the sequences of interest in FASTA format.
- Multiple Sequence Alignment: Align the sequences using a multiple sequence alignment program to identify homologous positions.
- Phylogenetic Model Selection: Determine the best-fit model of protein or nucleotide evolution for the dataset using statistical methods available in software like MEGA.
- Tree Construction: Construct the phylogenetic tree using a method such as Neighbor-Joining (a distance-based method) or Maximum Likelihood (a character-based method).
- Tree Evaluation: Assess the reliability of the branching patterns in the phylogenetic tree using bootstrap analysis (e.g., with 1000 replicates). The bootstrap values on the nodes of the tree represent the confidence in the grouping.
- Tree Visualization: Visualize and edit the phylogenetic tree using the software's built-in tools.

Visualizing Evolutionary Relationships

The evolutionary history of opine dehydrogenases is intricately linked to the phylogeny of the species in which they are found. The following diagram illustrates a representative phylogenetic relationship among different opine dehydrogenases, highlighting that the enzymes cluster based on the evolutionary closeness of the host organisms rather than their specific amino acid substrate.





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Caption: Phylogenetic tree of opine dehydrogenases.

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